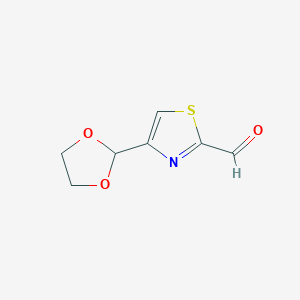
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde” is a complex organic molecule that contains a 1,3-dioxolane ring, a 1,3-thiazole ring, and an aldehyde group . The 1,3-dioxolane ring is a type of acetal, a functional group characterized by two single-bonded oxygen atoms attached to the same carbon atom . The 1,3-thiazole ring is a type of heterocycle, a ring structure that contains atoms of at least two different elements. In this case, the ring contains both carbon and nitrogen atoms. The aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group, which here is the rest of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3-dioxolane and 1,3-thiazole rings would contribute to the rigidity of the molecule, while the aldehyde group would likely be a site of reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar aldehyde group could impact its solubility in different solvents .
科学的研究の応用
- Azoxybenzenes, including compounds like 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde, find applications as liquid crystals . These materials exhibit unique optical properties and are crucial in display technologies, such as LCD screens.
- Some azoxybenzenes possess biological activities, such as insecticidal properties and plant growth stimulation . Researchers explore their potential as agrochemicals to enhance crop yield and protect against pests.
- Azoxybenzenes serve as ligands for preparing coordination polymers . These complexes have applications in catalysis, sensing, and materials science.
- The reactivity of the azoxy group allows its use as a building block in fine organic synthesis . Researchers employ it to construct more complex molecules.
- Researchers have developed a simple approach to synthesize 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide using glucose as an eco-friendly reductant . This method avoids toxic reagents and aligns with green chemistry principles.
- The assembly of alkene, carboxylic acid, and silyl enol ether leads to stereoselective formation of substituted 1,3-dioxolanes . These compounds have applications in organic synthesis and materials science.
- Avantor offers resources related to chromatography and mass spectrometry applications, including 4-(1,3-Dioxolan-2-yl)benzonitrile . Researchers may explore its use in analytical chemistry.
Liquid Crystals and Materials Science
Biological Activities and Agrochemicals
Coordination Polymers and Ligands
Fine Organic Synthesis and Building Blocks
Eco-Friendly Synthesis Using Glucose
Stereoselective Formation of 1,3-Dioxolanes
Chromatography and Mass Spectrometry Applications
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h3-4,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJFFPVNMMDWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CSC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

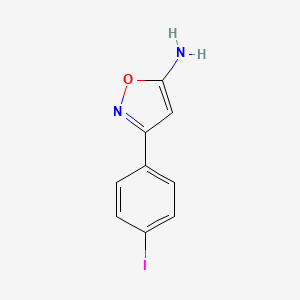
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
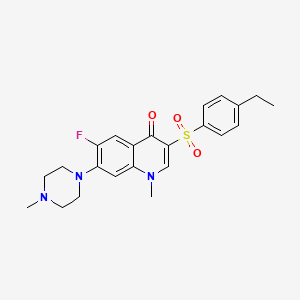
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)
![1-O-Tert-butyl 2-O-methyl 5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,6]naphthyridine-1,2-dicarboxylate](/img/structure/B2760382.png)
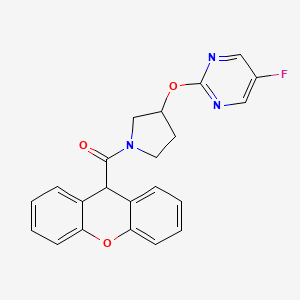
![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)
![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)
![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)
![N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2760391.png)
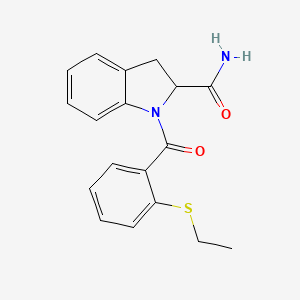

![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)